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Compound of Interest

Compound Name: N-Methylfulleropyrrolidine

Cat. No.: B588164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for N-
Methylfulleropyrrolidine (NMFP), a prominent fullerene derivative with applications in

materials science and biomedicine. By cross-validating existing data and comparing it with

relevant alternatives, this document aims to offer a reliable reference for researchers engaged

in the evaluation and application of NMFP.

Physicochemical Properties
N-Methylfulleropyrrolidine is a functionalized fullerene that exhibits distinct physicochemical

properties. A summary of its fundamental characteristics is presented below.

Property Value Source

Molecular Formula C72H7N (for the monoadduct) Sigma-Aldrich

Molecular Weight
853.8 g/mol (for the

monoadduct)
Sigma-Aldrich

Appearance Brown to black powder Sigma-Aldrich

Solubility
Soluble in organic solvents like

toluene, o-dichlorobenzene
[1]
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Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and purity assessment

of NMFP.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are crucial for confirming the identity and purity of NMFP.

While a comprehensive, publicly available high-resolution spectrum of the N-
methylfulleropyrrolidine monoadduct is not readily found in the literature, data for related

fulleropyrrolidine structures provide expected chemical shift ranges.

Table 2.1: Expected 1H NMR Chemical Shifts for N-Methylfulleropyrrolidine Moieties

Protons
Expected Chemical Shift
(δ, ppm)

Multiplicity

N-CH3 ~2.8 - 3.0 Singlet

Pyrrolidine CH2-N ~4.0 - 5.0 Multiplet

Pyrrolidine CH (on C60) ~5.0 - 5.5 Singlet

Fullerene C60 (sp3) - -

Table 2.2: Expected 13C NMR Chemical Shifts for N-Methylfulleropyrrolidine Moieties

Carbon Expected Chemical Shift (δ, ppm)

N-CH3 ~40

Pyrrolidine CH2-N ~55

Pyrrolidine CH (on C60) ~70

Fullerene C60 (sp3) ~70 - 80

Fullerene C60 (sp2) ~140 - 150
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Note: The exact chemical shifts can vary depending on the solvent and the presence of any

impurities.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the NMFP molecule. The

characteristic absorption spectrum of fullerene derivatives is marked by a sharp peak around

430 nm, which is attributed to the saturation of a double bond in the fullerene cage[2].

Table 2.3: UV-Vis Absorption Maxima of N-Methylfulleropyrrolidine and Alternatives

Compound λmax (nm) Solvent Reference

N-

Methylfulleropyrrolidin

e

~326, ~431 Toluene [3]

PCBM ([3][3]-Phenyl-

C61-butyric acid

methyl ester)

263, 329 Thin Film [4]

Fullerene C60 335, 407 Toluene [5]

Electrochemical Properties
Cyclic voltammetry is a key technique for determining the electron-accepting and -donating

capabilities of fullerene derivatives, which is crucial for their application in organic electronics.

Table 3.1: Reduction Potentials of N-Methylfulleropyrrolidine and Alternatives

Compound
First Reduction Potential
(E1/2, V vs. Fc/Fc+)

Reference

N-Methylfulleropyrrolidine -1.11 [3]

Fullerene C60 -1.04 [1]

Other Fulleropyrrolidines -1.05 to -1.09 [1]
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The more negative reduction potential of NMFP compared to pristine C60 indicates a slightly

lower electron affinity due to the functionalization[1][3]. However, it exhibits a higher electron-

accepting ability compared to some other disubstituted fulleropyrrolidines[1].

Experimental Protocols
NMR Spectroscopy
Objective: To obtain 1H and 13C NMR spectra for structural confirmation.

Procedure:

Dissolve 5-10 mg of the N-Methylfulleropyrrolidine sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl3 or CS2/CDCl3 mixture) in an NMR tube.

Acquire the 1H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or

higher.

Acquire the 13C NMR spectrum using the same sample. A higher number of scans may be

required due to the lower natural abundance of 13C and the potential for long relaxation

times of the fullerene cage carbons.

Process the spectra, including Fourier transformation, phase correction, and baseline

correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

UV-Visible Spectroscopy
Objective: To determine the absorption maxima of N-Methylfulleropyrrolidine.

Procedure:

Prepare a stock solution of NMFP of a known concentration (e.g., 1 mg/mL) in a suitable

solvent (e.g., toluene).

Prepare a series of dilutions from the stock solution to find an optimal concentration that

gives an absorbance reading between 0.1 and 1.0 at the λmax.
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Use a quartz cuvette with a 1 cm path length.

Record a baseline spectrum with the pure solvent.

Record the absorption spectrum of the NMFP solution over a wavelength range of at least

250-800 nm.

Identify the wavelengths of maximum absorbance (λmax).

Cyclic Voltammetry
Objective: To determine the reduction potentials of N-Methylfulleropyrrolidine.

Procedure:

Prepare a solution of NMFP (e.g., 1 mM) in a suitable solvent (e.g., o-dichlorobenzene or

THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium

hexafluorophosphate).

Use a standard three-electrode setup with a glassy carbon working electrode, a platinum

wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.

Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.

Record the cyclic voltammogram by sweeping the potential in the negative direction to

observe the reduction events.

After the measurement, add ferrocene as an internal standard and record the voltammogram

again to reference the potentials to the Fc/Fc+ couple.

Biological Activity and Signaling Pathway
Fullerene derivatives, including NMFP, are recognized for their antioxidant properties. A key

mechanism underlying this activity is the modulation of the Keap1-Nrf2 signaling pathway, a

central regulator of the cellular antioxidant response.

Caption: Keap1-Nrf2 antioxidant response pathway modulated by fullerene derivatives.
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Under normal conditions, the Keap1 protein sequesters Nrf2 in the cytoplasm, leading to its

ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative

stress, reactive oxygen species (ROS) or fullerene derivatives can induce a conformational

change in Keap1, preventing it from binding to Nrf2. This allows Nrf2 to translocate to the

nucleus, where it forms a heterodimer with small Maf proteins (sMaf). This complex then binds

to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant

genes, leading to their transcription and the synthesis of protective enzymes. Fullerene

derivatives can act both as direct ROS scavengers and as modulators of this signaling

pathway, thereby providing a dual antioxidant effect.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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